molecular formula C15H13N3O3S2 B5703315 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No. B5703315
M. Wt: 347.4 g/mol
InChI Key: FGKVCWDGKBIRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as PFT-α, is a small molecule that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism of Action

The mechanism of action of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα involves its ability to bind to the p53 protein and inhibit its transcriptional activity. This occurs through the formation of a stable complex between 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα and the p53 DNA-binding domain, which prevents the protein from binding to its target genes. Additionally, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to induce the degradation of mutant p53 proteins, which are often found in cancer cells and contribute to their growth and survival.
Biochemical and physiological effects:
4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have a variety of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation. Additionally, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have anti-apoptotic effects in certain cell types, which may contribute to its anti-cancer activity. However, the exact mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα in lab experiments is its ability to selectively inhibit the p53 protein, which is often dysregulated in cancer cells. Additionally, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα. One area of interest is the development of more potent and selective inhibitors of p53 that could be used as anti-cancer therapies. Additionally, further investigation of the biochemical and physiological effects of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα could help to elucidate its mechanism of action and identify new applications for this compound. Finally, the development of new synthesis methods for 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα could help to improve its solubility and make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα involves a multi-step process that has been described in detail in several publications. Briefly, the starting material for the synthesis is 4-nitrobenzenesulfonamide, which is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the final product, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα.

Scientific Research Applications

4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been used in a variety of scientific research applications, including studies of oxidative stress, inflammation, and apoptosis. One of the most well-studied applications of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα is its use as a potent inhibitor of the transcription factor p53. This protein is known to play a critical role in regulating cell growth and division, and its dysregulation has been linked to the development of many types of cancer. By inhibiting p53, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have anti-cancer effects in vitro and in vivo.

properties

IUPAC Name

4-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c16-23(20,21)13-7-3-11(4-8-13)17-15-18-14(9-22-15)10-1-5-12(19)6-2-10/h1-9,19H,(H,17,18)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKVCWDGKBIRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)benzenesulfonamide

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